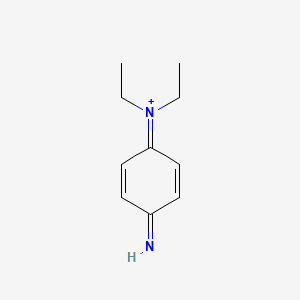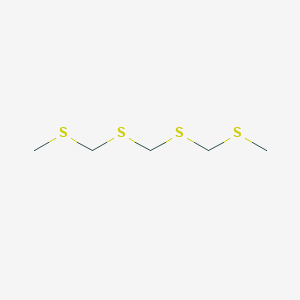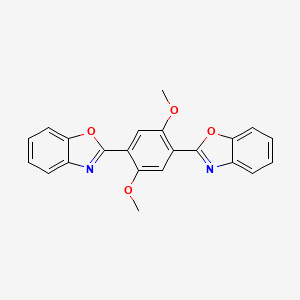
2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(1,3-benzoxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(2-benzoxazolyl)-1,4-dimethoxybenzene is an organic compound known for its unique photophysical properties It belongs to the class of benzoxazole derivatives, which are widely studied for their fluorescence and luminescence characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(2-benzoxazolyl)-1,4-dimethoxybenzene typically involves the condensation of 2-aminophenol with a suitable aldehyde or ketone under acidic conditions to form the benzoxazole ring. This is followed by the introduction of methoxy groups at the 1,4-positions of the benzene ring. The reaction conditions often require a solvent such as ethanol or acetic acid and a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the benzoxazole rings can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
2,5-Bis(2-benzoxazolyl)-1,4-dimethoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.
Biology: Employed in bioimaging to visualize cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
Mechanism of Action
The compound exerts its effects primarily through its photophysical properties. Upon excitation by ultraviolet or visible light, it undergoes a transition to an excited state, followed by emission of light as it returns to the ground state. This fluorescence mechanism involves the absorption of photons, excitation of electrons to higher energy levels, and subsequent release of energy as photons during the return to the ground state. The molecular targets and pathways involved include interactions with various biomolecules and cellular structures, making it useful for imaging and diagnostic applications.
Comparison with Similar Compounds
- 2,5-Bis(2-benzoxazolyl)hydroquinone
- 2,5-Bis(benzo[d]oxazol-2-yl)-4-methoxyphenol
Comparison: 2,5-Bis(2-benzoxazolyl)-1,4-dimethoxybenzene is unique due to its specific substitution pattern, which imparts distinct photophysical properties compared to its analogs. For instance, the presence of methoxy groups enhances its solubility and modifies its electronic properties, making it more suitable for certain applications in optoelectronics and bioimaging. In contrast, its analogs may exhibit different fluorescence characteristics and reactivity profiles, making them more suitable for other specialized applications.
Properties
CAS No. |
33450-14-5 |
|---|---|
Molecular Formula |
C22H16N2O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[4-(1,3-benzoxazol-2-yl)-2,5-dimethoxyphenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C22H16N2O4/c1-25-19-11-14(22-24-16-8-4-6-10-18(16)28-22)20(26-2)12-13(19)21-23-15-7-3-5-9-17(15)27-21/h3-12H,1-2H3 |
InChI Key |
FCRDDZLJPSABCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=NC3=CC=CC=C3O2)OC)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


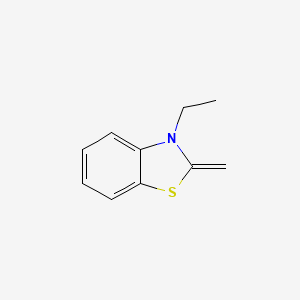


![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)

![Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate](/img/structure/B14694972.png)

![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)

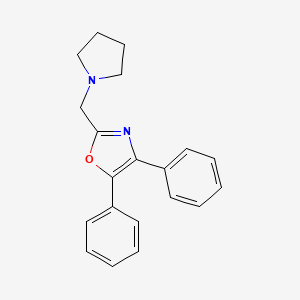
![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)

